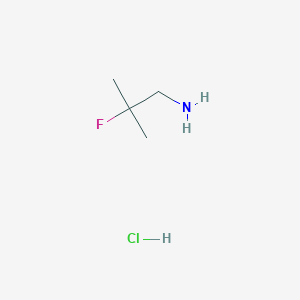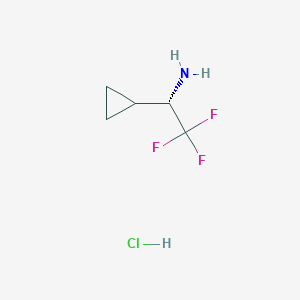![molecular formula C9H14ClNO B1442623 N-[(5-methyl-2-furyl)methyl]cyclopropanamine hydrochloride CAS No. 1332530-98-9](/img/structure/B1442623.png)
N-[(5-methyl-2-furyl)methyl]cyclopropanamine hydrochloride
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Chemical Reactions and Synthesis
Research on N-[(5-methyl-2-furyl)methyl]cyclopropanamine hydrochloride and related compounds primarily focuses on their synthesis and reactions in various chemical processes. For instance, Pevzner (2011) explores the Curtius rearrangement of methyl (diethoxyphosphorylmethyl)furoates, a process relevant to the synthesis of similar furan derivatives (Pevzner, 2011). Additionally, Miki et al. (2004) and Miki et al. (2002) discuss the cyclopropanation of alkenes via (2-furyl)carbene complexes, a method potentially applicable to the synthesis of cyclopropanamine compounds (Miki et al., 2004); (Miki et al., 2002).
Biochemical and Pharmacological Research
In the biochemical and pharmacological domain, research by Endoh et al. (2000) and Tsuji et al. (2000) examines TRK-820, a kappa-opioid receptor agonist structurally related to this compound. Their studies delve into the antinociceptive properties and interaction with opioid receptors, highlighting the potential therapeutic applications of similar compounds (Endoh et al., 2000); (Tsuji et al., 2000).
Crystallography and Structural Analysis
Research also extends to crystallography and structural analysis. Li et al. (2009) investigated a compound structurally related to this compound, focusing on its crystal structure and intramolecular interactions. This kind of study is crucial for understanding the physical and chemical properties of such compounds (Li et al., 2009).
Safety and Hazards
Eigenschaften
IUPAC Name |
N-[(5-methylfuran-2-yl)methyl]cyclopropanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO.ClH/c1-7-2-5-9(11-7)6-10-8-3-4-8;/h2,5,8,10H,3-4,6H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWJIYEMNFPUNHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)CNC2CC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![(5-[1,2,4]Triazolo[4,3-a]pyridin-3-ylpentyl)amine hydrochloride](/img/structure/B1442547.png)
![3-Methyl-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B1442548.png)





![1-[4-(Dimethylamino)benzyl]piperidin-4-amine dihydrochloride](/img/structure/B1442563.png)
